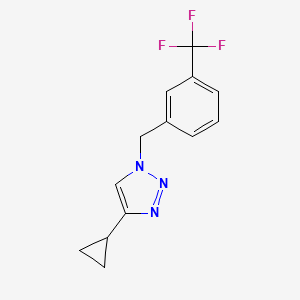

4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-cyclopropyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3/c14-13(15,16)11-3-1-2-9(6-11)7-19-8-12(17-18-19)10-4-5-10/h1-3,6,8,10H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMWXPJNXNMVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group.

Substitution: Substitution reactions at the triazole ring or the cyclopropyl group can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

Reduction reactions might involve hydrogen gas and a palladium catalyst.

Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized triazoles, reduced trifluoromethyl derivatives, and substituted cyclopropyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Key Structural Attributes:

- Cyclopropyl group : Enhances rigidity and may reduce metabolic oxidation.

- 3-(Trifluoromethyl)benzyl : The electron-withdrawing CF₃ group increases electrophilicity and influences pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Triazole Derivatives

Substituent Effects on Physicochemical Properties

- Trifluoromethyl Position: Meta-substituted CF₃ (target compound) vs.

- Cyclopropyl vs. Aryl Groups: Cyclopropyl at the 4-position (target) may confer greater metabolic stability compared to allylphenoxy (compounds 45–48) or pyridyl (compound 14) groups, which are more prone to oxidation .

- Melting Points : Bulky substituents (e.g., 2-bromobenzyl in compound 48) reduce melting points due to disrupted crystallinity, whereas polar groups (e.g., methoxy in DX-04-06) increase intermolecular interactions .

Challenges and Opportunities

- Synthetic Limitations: Electron-withdrawing groups (e.g., CF₃) may hinder Sonogashira cross-coupling steps, necessitating optimized conditions for cyclopropane-containing analogs .

- Biological Screening: Limited data exist for the target compound; further studies on its pharmacokinetics and target engagement are needed.

Biological Activity

4-Cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole is a synthetic compound belonging to the class of 1,2,3-triazoles, notable for its unique structural features which include a cyclopropyl group and a trifluoromethyl-substituted benzyl moiety. These attributes contribute to its potential biological activities, particularly as an inhibitor of carbonic anhydrase II (CA II), an enzyme crucial for physiological processes such as respiration and acid-base balance.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 267.25 g/mol. The structure can be summarized as follows:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 2319720-96-0 |

| Molecular Weight | 267.25 g/mol |

| Molecular Formula | C13H12F3N3 |

The biological activity of this compound is primarily attributed to its interaction with the carbonic anhydrase II enzyme. The trifluoromethyl group enhances its electronic properties, potentially increasing binding affinity and selectivity toward the enzyme's active site. Preliminary studies indicate that this compound may inhibit CA II activity effectively, which could have implications in treating conditions related to acid-base imbalance and respiratory function.

Biological Activity Studies

Recent investigations into the biological activities of this compound have revealed several promising results:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other triazole derivatives is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-benzyl-1H-1,2,3-triazole | Benzyl group instead of trifluoromethyl | Lacks significant inhibitory effects on CA II |

| 4-cyclopropyl-5-methyl-1H-1,2,3-triazole | Methyl substitution at C5 | Different biological activity profile |

| 4-(trifluoromethyl)-phenyl-1H-1,2,3-triazole | Trifluoromethyl on phenyl ring | Enhanced electronic effects on reactivity |

Case Studies

While specific case studies focusing solely on this compound are scarce, studies involving similar triazole derivatives provide insights into their potential applications:

Q & A

Basic: What are the standard synthetic routes for 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole?

Methodological Answer:

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that forms 1,4-disubstituted triazoles. A typical protocol involves:

Azide Preparation : Reacting 3-(trifluoromethyl)benzyl chloride with sodium azide (NaN₃) in a polar solvent (e.g., DMF/H₂O) to generate the benzyl azide intermediate.

Alkyne Component : Using a cyclopropane-bearing terminal alkyne (e.g., cyclopropylacetylene).

CuAAC Reaction : Mixing the azide and alkyne with CuSO₄·5H₂O and sodium ascorbate in a 1:1 solvent system (e.g., t-BuOH/H₂O) at 25–50°C for 12–24 hours.

Purification : Column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Basic: How is the regioselectivity of the triazole ring confirmed in this compound?

Methodological Answer:

Regioselectivity (1,4- vs. 1,5-disubstitution) is confirmed via:

- ¹H NMR : The singlet for the triazole proton at δ ~7.5–8.0 ppm indicates 1,4-disubstitution.

- X-ray Crystallography : Single-crystal analysis resolves bond angles and substituent positions (e.g., dihedral angles between the triazole and benzyl/cyclopropyl groups) .

Advanced: How can contradictory yields in CuAAC reactions be addressed during synthesis optimization?

Methodological Answer:

Low yields (e.g., 47% vs. 97% in similar reactions) may arise from:

- Azide Purity : Trace moisture or decomposition can reduce reactivity. Dry solvents (e.g., molecular sieves) and fresh NaN₃ are critical.

- Catalyst Loading : Adjust Cu(I) concentration (0.1–5 mol%) to balance rate and side reactions.

- Temperature Control : Higher temperatures (50–60°C) accelerate reactions but may degrade sensitive substituents (e.g., cyclopropyl groups).

- Workup Optimization : Use quenching agents (e.g., EDTA) to remove copper residues before chromatography .

Advanced: What computational methods are used to predict the biological activity of this triazole derivative?

Methodological Answer:

- Docking Studies : Molecular docking (AutoDock/Vina) evaluates interactions with target proteins (e.g., viral proteases or enzymes).

- QSAR Modeling : Quantitative structure-activity relationship models correlate substituent properties (e.g., logP, polar surface area) with bioactivity data.

- DFT Calculations : Assess electronic effects of the trifluoromethyl group on reactivity and binding .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂ at δ ~5.5 ppm) and confirms cyclopropane integration.

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₃H₁₂F₃N₃ requires m/z 284.1032).

- IR Spectroscopy : Identifies triazole ring vibrations (~1450 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

Advanced: How do steric effects from the cyclopropyl group influence crystallographic disorder?

Methodological Answer:

The cyclopropyl group’s rigidity can cause disorder in crystal lattices, observed as split positions in X-ray data. Mitigation strategies include:

- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K).

- TWINABS Refinement : Models disorder using SHELXL with multiple occupancy sites.

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions to rationalize packing .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., West Nile virus protease inhibition, IC₅₀ determination) .

- Cytotoxicity : MTT assay (Mosmann method) using HEK-293 or HeLa cells, with EC₅₀ values calculated via nonlinear regression .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Solvent Effects : Include implicit solvent models (e.g., PCM) in docking to account for hydrophobicity.

- Conformational Sampling : Use molecular dynamics (MD) simulations (NAMD/GROMACS) to explore flexible binding modes.

- Metabolite Stability : Assess metabolic degradation (e.g., liver microsome assays) to explain reduced activity .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazole ring.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition .

Advanced: How to design SAR studies for derivatives with modified benzyl/cyclopropyl groups?

Methodological Answer:

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups on the benzyl ring.

- Cyclopropane Isosteres : Replace cyclopropyl with spiropentane or vinyl groups to probe steric tolerance.

- Bioisosteric Replacement : Swap trifluoromethyl with –CF₂H or –SCF₃ to assess halogen bonding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.